molecular formula C13H10ClNO5 B2497749 (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate CAS No. 865659-22-9

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2497749
CAS No.: 865659-22-9
M. Wt: 295.68
InChI Key: WNPQXZVFGRQTDC-UHFFFAOYSA-N
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Description

The compound (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate features a pyran ring substituted with hydroxy (-OH) and oxo (=O) groups at positions 5 and 4, respectively, linked to an N-(4-chlorophenyl)carbamate moiety. The 4-chlorophenyl group is a common motif in bioactive molecules, often enhancing lipophilicity and target binding .

Properties

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5/c14-8-1-3-9(4-2-8)15-13(18)20-6-10-5-11(16)12(17)7-19-10/h1-5,7,17H,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPQXZVFGRQTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CC(=O)C(=CO2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-yl methanol with 4-chlorophenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate.

    Reduction: Formation of (5-hydroxy-4-hydroxy-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate.

    Substitution: Formation of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-substituted phenyl)carbamate.

Scientific Research Applications

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs share the N-(4-chlorophenyl)carbamate group but differ in the substituent attached to the carbamate oxygen. Key examples include:

Compound Name Core Structure Substituent/Ring System Molecular Weight (g/mol) CAS RN
Target Compound Pyran 5-hydroxy-4-oxo ~283.7 (estimated) Not Available
Pyraclostrobin Pyrazole 1-(4-chlorophenyl)-1H-pyrazol-3-yloxy 455.3 175013-18-0
Methyl 4-chlorophenylacetate Phenyl acetate Methyl ester 184.61 52449-43-1
Prop-2-ynyl N-(4-chlorophenyl)carbamate Alkyne-linked carbamate Propargyl group 225.66 (estimated) 85966-63-8
[5-(4-chlorophenyl)sulfanyl-...]carbamate Pyrazole with thioether Sulfur-linked 4-chlorophenyl 466.3 318239-57-5

Key Observations :

  • Pyran vs. Pyrazole : The pyran ring in the target compound introduces distinct electronic and steric effects compared to pyrazole in Pyraclostrobin. The hydroxy and oxo groups may enhance hydrogen bonding, whereas pyrazole’s nitrogen-rich system could improve coordination with metal ions in biological targets .
  • Carbamate Variations : The propargyl group in prop-2-ynyl N-(4-chlorophenyl)carbamate increases reactivity due to the alkyne moiety, contrasting with the pyran system’s stability .

Physicochemical Properties

  • Solubility : The hydroxy and oxo groups in the target compound likely improve water solubility compared to purely aromatic carbamates like Pyraclostrobin. However, the 4-chlorophenyl group reduces polarity, balancing hydrophilicity and lipophilicity.
  • Stability : Carbamates with electron-withdrawing groups (e.g., pyran oxo) may exhibit higher hydrolytic stability than esters like Methyl 4-chlorophenylacetate .

Computational Analyses

  • Electron Localization Function (ELF) : Studies using Multiwfn predict strong electron localization around the pyran oxo and hydroxy groups, suggesting nucleophilic attack susceptibility. In contrast, Pyraclostrobin’s pyrazole ring exhibits delocalized electron density .
  • Docking Studies : AutoDock4 simulations indicate that the target compound’s pyran system may bind less efficiently to cytochrome b compared to Pyraclostrobin’s pyrazole, due to steric hindrance from the hydroxy group.

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